

A Comparative Analysis of Cagrilintide and Semaglutide for Weight Management

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of obesity pharmacotherapy is rapidly evolving, with novel hormonal agents demonstrating unprecedented efficacy. This guide provides a detailed comparison of two such agents: **Cagrilintide**, a long-acting amylin analogue, and Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. The analysis focuses on their comparative efficacy in weight reduction, drawing upon data from key clinical trials, and delves into their mechanisms of action and the methodologies of the studies that have brought them to the forefront of metabolic research.

Quantitative Efficacy for Weight Loss

Recent large-scale clinical trials, particularly the REDEFINE program, have provided robust head-to-head data on the weight loss effects of **Cagrilintide** and Semaglutide, both as monotherapies and in combination. The following tables summarize the key findings from these trials.

Table 1: Efficacy in Adults without Type 2 Diabetes (REDEFINE 1 Trial)[1][2]



Treatment Group (once- weekly)	Mean Percent Body Weight Change from Baseline (68 weeks)	Participants Achieving ≥5% Weight Loss	Participants Achieving ≥20% Weight Loss	Participants Achieving ≥25% Weight Loss	Participants Achieving ≥30% Weight Loss
CagriSema (Cagrilintide 2.4 mg + Semaglutide 2.4 mg)	-20.4%	91.9%	53.6%	34.7%	19.3%
Semaglutide 2.4 mg	-5.5% (estimated)	Not explicitly stated	Not explicitly stated	14.8%	8.7%
Cagrilintide 2.4 mg	-8.9% (estimated)	Not explicitly stated	Not explicitly stated	6.5%	1.6%
Placebo	-3.0%	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated

Data is based on the treatment-policy estimand, which assesses the effect regardless of treatment adherence or discontinuation.

Table 2: Efficacy in Adults with Type 2 Diabetes (REDEFINE 2 Trial)[2][3]



Treatment Group (once-weekly)	Mean Percent Body Weight Change from Baseline (68 weeks)	Participants Achieving ≥5% Weight Loss	Participants Achieving ≥20% Weight Loss
CagriSema (Cagrilintide 2.4 mg + Semaglutide 2.4 mg)	-15.7%	Nearly 90%	Nearly 33%
Placebo	-3.1%	Not explicitly stated	0.2%

Data for the monotherapy arms were not available in the provided search results for the REDEFINE 2 trial.

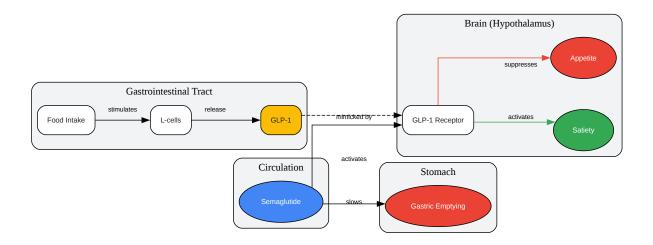
Mechanisms of Action: Signaling Pathways

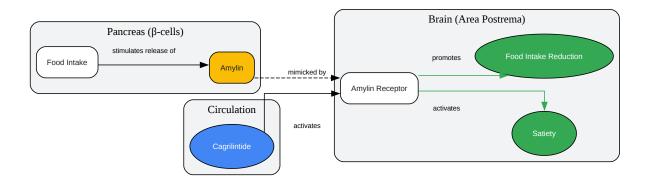
Cagrilintide and Semaglutide achieve their effects on weight loss through distinct yet complementary signaling pathways that regulate appetite and energy homeostasis.

Semaglutide: A GLP-1 Receptor Agonist

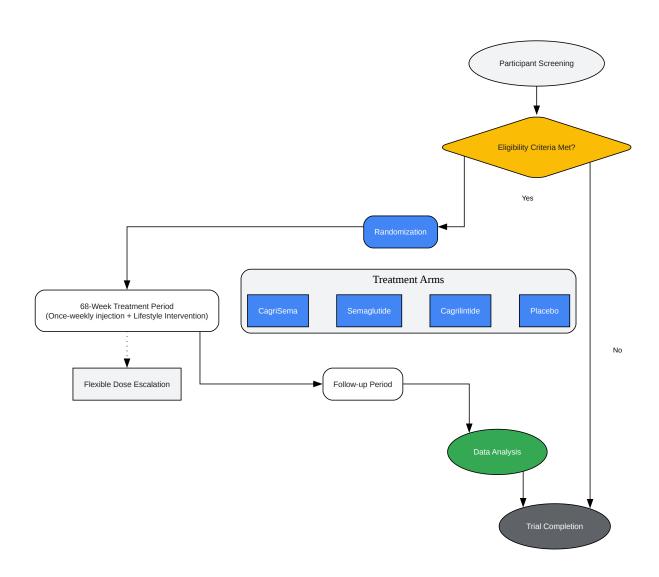
Semaglutide mimics the action of the native incretin hormone GLP-1. By binding to and activating GLP-1 receptors in various tissues, including the brain, pancreas, and gastrointestinal tract, it exerts its effects. In the brain, particularly the hypothalamus, GLP-1 receptor activation enhances feelings of satiety and reduces hunger signals. In the gastrointestinal tract, it slows gastric emptying, further contributing to a prolonged sense of fullness.











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 To cite this document: BenchChem. [A Comparative Analysis of Cagrilintide and Semaglutide for Weight Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603662#comparing-the-efficacy-of-cagrilintide-versus-semaglutide-for-weight-loss]

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